1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone
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Overview
Description
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a propyl chain and another phenyl ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acetyl group is introduced to the aromatic ring using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aromatic rings provide a hydrophobic surface that can interact with lipid membranes and other hydrophobic regions in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone
- 1,1’-[1-(4-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
Uniqueness
1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
6337-58-2 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-[4-[3-(4-acetylphenyl)propyl]phenyl]ethanone |
InChI |
InChI=1S/C19H20O2/c1-14(20)18-10-6-16(7-11-18)4-3-5-17-8-12-19(13-9-17)15(2)21/h6-13H,3-5H2,1-2H3 |
InChI Key |
HWOWUKOIBLGVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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